molecular formula C26H44O8 B1151944 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside CAS No. 195723-38-7

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside

Cat. No.: B1151944
CAS No.: 195723-38-7
M. Wt: 484.6 g/mol
InChI Key:
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Scientific Research Applications

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of diterpenoid glycosides and their chemical properties.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Target of Action

The primary targets of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside are currently unknown. This compound is an ent-kaurane glycoside , a class of compounds known for their diverse biological activities.

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which may influence its bioavailability.

Biochemical Analysis

Biochemical Properties

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . For instance, it may inhibit certain enzymes in the diterpenoid biosynthesis pathway, thereby affecting the overall metabolic flux. Additionally, this compound can bind to proteins and alter their conformation, influencing their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and differentiation. Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression . These findings suggest that the compound’s effects are not only immediate but can also have lasting impacts on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, studies have shown that the compound’s efficacy and toxicity are dose-dependent, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the diterpenoid biosynthesis pathway by inhibiting or activating key enzymes . This interaction can affect the overall metabolic flux, leading to changes in the levels of specific metabolites . Additionally, this compound may interact with other metabolic pathways, such as those involved in energy production and lipid metabolism. These interactions highlight the compound’s potential to modulate multiple metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects. These findings suggest that the compound’s distribution within the cell is essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism. These localization patterns highlight the importance of subcellular targeting for the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is typically isolated from natural sources, specifically from the fronds of Pteris cretica The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization

Industrial Production Methods

Industrial production of this compound is not commonly practiced due to its natural abundance in Pteris cretica. The extraction process involves harvesting the plant material, followed by solvent extraction using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Comparison with Similar Compounds

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside can be compared with other similar compounds, such as:

    2,16,19-Kauranetriol 2-O-beta-D-glucopyranoside: Another ent-kaurane glycoside with similar biological activities.

    2,16,19-Kauranetriol 2-O-beta-D-galactopyranoside: A related compound with variations in the sugar moiety.

    2,16,19-Kauranetriol 2-O-beta-D-mannopyranoside: Another similar compound with different sugar components.

The uniqueness of this compound lies in its specific sugar moiety (allopyranoside) and its distinct biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOICVPTIKZOPU-YCROVFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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